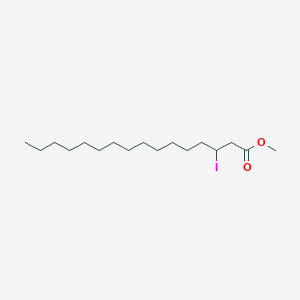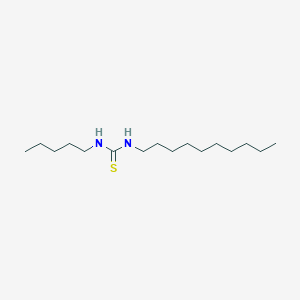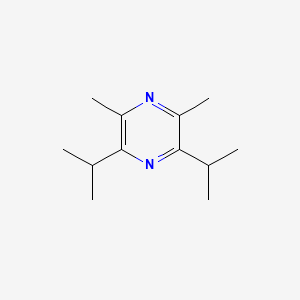
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, food industries, and perfumeries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another approach involves the self-condensation of aminoacetone followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazine synthesis, such as the use of catalytic cyclization and controlled reaction environments, are likely employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
科学的研究の応用
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other industrial chemicals.
作用機序
like other pyrazine derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting microbial growth or modulating biological processes . Further research is needed to elucidate its precise mechanisms.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with applications in food and pharmaceuticals.
2,3-Dimethyl-5-isobutylpyrazine: Used in the synthesis of various industrial chemicals.
Uniqueness
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other pyrazine derivatives
特性
CAS番号 |
62618-65-9 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
2,6-dimethyl-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3 |
InChIキー |
OIRHXQYZWOAFKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
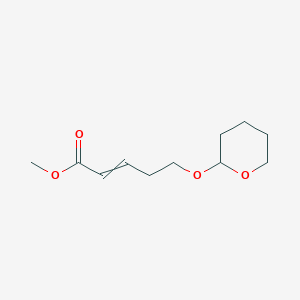
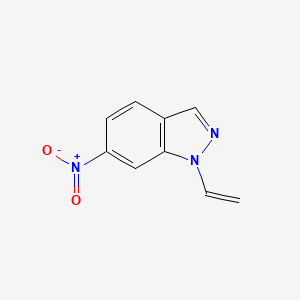
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)

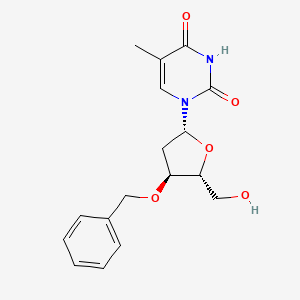
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
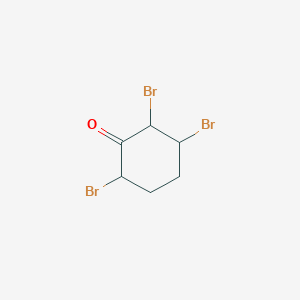

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
